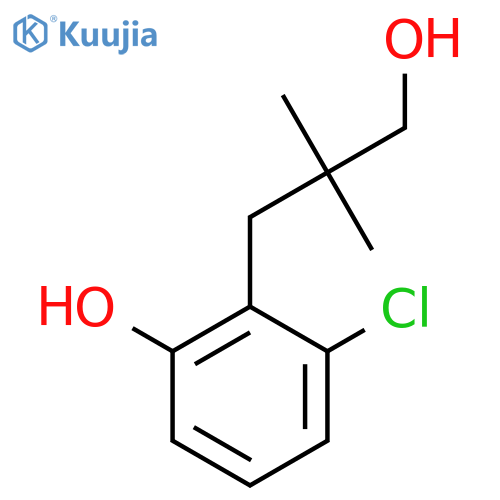Cas no 2228519-48-8 (3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol)

2228519-48-8 structure
商品名:3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol 化学的及び物理的性質
名前と識別子
-
- 3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
- 2228519-48-8
- EN300-1975972
-
- インチ: 1S/C11H15ClO2/c1-11(2,7-13)6-8-9(12)4-3-5-10(8)14/h3-5,13-14H,6-7H2,1-2H3
- InChIKey: BWQCHULQENDFNI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1CC(C)(C)CO)O
計算された属性
- せいみつぶんしりょう: 214.0760574g/mol
- どういたいしつりょう: 214.0760574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1975972-1.0g |
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol |
2228519-48-8 | 1g |
$971.0 | 2023-05-31 | ||
| Enamine | EN300-1975972-5.0g |
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol |
2228519-48-8 | 5g |
$2816.0 | 2023-05-31 | ||
| Enamine | EN300-1975972-10.0g |
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol |
2228519-48-8 | 10g |
$4176.0 | 2023-05-31 | ||
| Enamine | EN300-1975972-0.05g |
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol |
2228519-48-8 | 0.05g |
$816.0 | 2023-09-16 | ||
| Enamine | EN300-1975972-0.1g |
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol |
2228519-48-8 | 0.1g |
$855.0 | 2023-09-16 | ||
| Enamine | EN300-1975972-5g |
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol |
2228519-48-8 | 5g |
$2816.0 | 2023-09-16 | ||
| Enamine | EN300-1975972-10g |
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol |
2228519-48-8 | 10g |
$4176.0 | 2023-09-16 | ||
| Enamine | EN300-1975972-1g |
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol |
2228519-48-8 | 1g |
$971.0 | 2023-09-16 | ||
| Enamine | EN300-1975972-2.5g |
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol |
2228519-48-8 | 2.5g |
$1903.0 | 2023-09-16 | ||
| Enamine | EN300-1975972-0.25g |
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol |
2228519-48-8 | 0.25g |
$893.0 | 2023-09-16 |
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
2228519-48-8 (3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol) 関連製品
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
